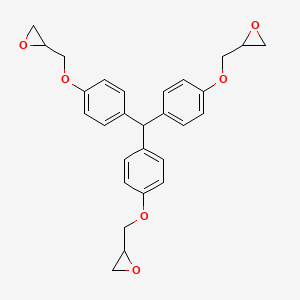
Triphenylolmethane triglycidyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is a complex organic compound with the molecular formula C28H28O6. It is known for its unique structure, which includes three oxirane (epoxide) groups attached to a central methanetriyl group, each linked to a benzene ring through a methanediyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane typically involves the reaction of tris(4-hydroxyphenyl)methane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the trioxirane rings .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane rings can produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted ethers, amines, or thioethers
Applications De Recherche Scientifique
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites
Mécanisme D'action
The mechanism of action of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its applications in cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application, such as forming covalent bonds with nucleophilic sites in biomolecules or polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(4-hydroxyphenyl)methane
- Tris(4-aminophenyl)methane
- Tris(4-methoxyphenyl)methane
Uniqueness
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is unique due to its three oxirane rings, which provide multiple reactive sites for chemical modifications. This makes it more versatile compared to similar compounds that may only have hydroxyl, amino, or methoxy groups .
Propriétés
Numéro CAS |
43224-82-4 |
|---|---|
Formule moléculaire |
C28H28O6 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C28H28O6/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27/h1-12,25-28H,13-18H2 |
Clé InChI |
IGZBSJAMZHNHKE-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Key on ui other cas no. |
66072-38-6 43224-82-4 |
Synonymes |
triphenylolmethane triglycidyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















